molecular formula C12H13NO3 B13695303 Benzyl 2-(Azetidin-1-yl)-2-oxoacetate

Benzyl 2-(Azetidin-1-yl)-2-oxoacetate

Cat. No.: B13695303
M. Wt: 219.24 g/mol
InChI Key: FJTWPMBUMOGCEB-UHFFFAOYSA-N
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Description

Benzyl 2-(Azetidin-1-yl)-2-oxoacetate is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The compound features a benzyl group attached to the nitrogen atom of the azetidinone ring, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(Azetidin-1-yl)-2-oxoacetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(Azetidin-1-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce benzyl 2-(azetidin-1-yl)-2-hydroxyacetate.

Scientific Research Applications

Benzyl 2-(Azetidin-1-yl)-2-oxoacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(Azetidin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects. For instance, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(Azetidin-1-yl)-2-oxoacetate is unique due to its specific structural features, such as the benzyl group attached to the azetidinone ring, which can influence its reactivity and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

benzyl 2-(azetidin-1-yl)-2-oxoacetate

InChI

InChI=1S/C12H13NO3/c14-11(13-7-4-8-13)12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

FJTWPMBUMOGCEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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